molecular formula C20H24N4O2 B2424089 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 2034493-43-9

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No. B2424089
CAS RN: 2034493-43-9
M. Wt: 352.438
InChI Key: LIWKPHDIZSKFMX-UHFFFAOYSA-N
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Description

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.

Scientific Research Applications

Antipsychotic Potential

Research involving the design and synthesis of biphenyl moiety linked with aryl piperazine, including derivatives similar to the compound of interest, has shown considerable anti-dopaminergic and anti-serotonergic activity, indicating potential antipsychotic applications. These compounds, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, exhibit a promising antipsychotic profile with a lower propensity for catalepsy induction, supported by docking studies in the design of compounds targeting the human dopamine D2 receptor (Bhosale et al., 2014).

Antitumor and Anticancer Activity

Several studies have focused on the synthesis of piperazine derivatives, exploring their antitumor and anticancer efficacy. For instance, compounds integrating the piperazine moiety have been investigated for their in vitro anticancer activities against breast cancer cells, showing promising antiproliferative agents when compared with established anticancer drugs like cisplatin (Yurttaş et al., 2014). Similarly, derivatives have shown significant anticancer and antituberculosis activities, highlighting the versatile therapeutic potential of these compounds (Mallikarjuna et al., 2014).

properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-17-4-2-3-15(13-17)14-20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)16-5-6-16/h2-4,7-8,13,16H,5-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKPHDIZSKFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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